1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Catalog No.
S3041769
CAS No.
301357-08-4
M.F
C15H11N3O4
M. Wt
297.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-in...

CAS Number

301357-08-4

Product Name

1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

IUPAC Name

1-[(3-nitroanilino)methyl]indole-2,3-dione

Molecular Formula

C15H11N3O4

Molecular Weight

297.27

InChI

InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)17(15(14)20)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2

InChI Key

PIHIGGLBORMEOC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Pharmaceutical Synthesis

N-isoindoline-1,3-diones have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising applications due to their diverse chemical reactivity . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

Colorants and Dyes

Polymer Additives

Organic Synthesis

N-isoindoline-1,3-diones are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

Photochromic Materials

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . .

Anticancer Activity

Indole derivatives have been studied for their potential as anticancer agents . They have been found to be effective in the treatment of various types of cancer cells .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . .

Antimicrobial Activity

Indole derivatives have shown potential as antimicrobial agents . .

1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is an organic compound classified as an indole derivative. Its molecular formula is C15H12N2O4, with a molecular weight of approximately 284.26 g/mol. The compound features a nitrophenyl group attached to an amino methyl group, contributing to its unique chemical properties and potential biological activities. Indole derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

The chemical reactivity of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is characterized by several key reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of different functional groups or degradation products.
  • Reduction: Nitro groups present in the structure can be reduced to amines under appropriate conditions.
  • Electrophilic Substitution: The indole nucleus allows for electrophilic substitution reactions, where electrophiles can attack the aromatic system, leading to various derivatives.

These reactions often utilize reagents such as sodium nitrite for diazotization and reducing agents like lithium aluminum hydride for reductions.

The biological activity of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has been the subject of research due to its potential therapeutic properties. Indole derivatives are frequently investigated for their:

  • Anticancer Properties: Some studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects: The presence of nitro groups may enhance its ability to modulate inflammatory pathways.
  • Antimicrobial Activity: Preliminary investigations indicate potential efficacy against certain bacterial strains.

These activities are attributed to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

The synthesis of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Nitration of Aniline Derivatives: Starting with an appropriate aniline derivative, nitration introduces the nitro group at the desired position.
  • Formation of Indole Framework: Subsequent cyclization reactions help establish the indole structure.
  • Methylation: Methylation can be performed to attach the amino methyl group.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several applications in different fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Investigated for use in developing new materials due to its unique chemical properties.

Interaction studies focus on understanding how 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione interacts with biological systems. These studies often include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies are crucial for elucidating its potential therapeutic mechanisms and guiding further drug development efforts.

Several compounds share structural similarities with 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione. Here are a few notable examples:

Compound NameStructureUnique Features
5-NitroindoleC8H6N2O2Lacks amino methyl group; known for neuroprotective effects.
5-BromoindoleC8H6BrNContains bromine instead of nitro; studied for its antibacterial properties.
1-Benzyl-5-nitroindoleC15H12N2O4Similar in structure but features a benzyl group; exhibits potent anticancer activity.

The uniqueness of 1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.5

Dates

Modify: 2023-08-18

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